![molecular formula C24H40SiZr B13753120 Zirconium,[(dimethylsilylene)bis[(1,2,3,4,5-h)-4-(1,1-dimethylethyl)-2-methyl-2,4-cyclopentadien-1-ylidene]]dimethyl-(9CI)](/img/structure/B13753120.png)
Zirconium,[(dimethylsilylene)bis[(1,2,3,4,5-h)-4-(1,1-dimethylethyl)-2-methyl-2,4-cyclopentadien-1-ylidene]]dimethyl-(9CI)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Zirconium,[(dimethylsilylene)bis[(1,2,3,4,5-h)-4-(1,1-dimethylethyl)-2-methyl-2,4-cyclopentadien-1-ylidene]]dimethyl-(9CI) is a complex organometallic compound It is characterized by its unique structure, which includes zirconium coordinated with dimethylsilylene and cyclopentadienylidene ligands
Métodos De Preparación
The synthesis of Zirconium,[(dimethylsilylene)bis[(1,2,3,4,5-h)-4-(1,1-dimethylethyl)-2-methyl-2,4-cyclopentadien-1-ylidene]]dimethyl-(9CI) typically involves the reaction of zirconium tetrachloride with the corresponding cyclopentadienylidene ligand under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and hydrolysis. Industrial production methods may involve scaling up this reaction using continuous flow reactors to ensure consistent quality and yield.
Análisis De Reacciones Químicas
This compound undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized to form zirconium oxides.
Reduction: Reduction reactions can yield lower oxidation state zirconium compounds.
Substitution: Ligand substitution reactions can occur, where the cyclopentadienylidene ligands are replaced by other ligands. Common reagents used in these reactions include oxidizing agents like oxygen or hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various ligands for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
Zirconium,[(dimethylsilylene)bis[(1,2,3,4,5-h)-4-(1,1-dimethylethyl)-2-methyl-2,4-cyclopentadien-1-ylidene]]dimethyl-(9CI) has several scientific research applications:
Chemistry: It is used as a catalyst in polymerization reactions, particularly in the production of polyolefins.
Biology: Research is ongoing into its potential use in biomedical applications, such as drug delivery systems.
Medicine: Its unique structure may allow it to interact with biological molecules in novel ways, potentially leading to new therapeutic agents.
Industry: It is used in the production of advanced materials, including high-performance ceramics and coatings.
Mecanismo De Acción
The mechanism by which this compound exerts its effects involves the coordination of the zirconium center with various ligands. This coordination can activate the ligands, making them more reactive in catalytic processes. The molecular targets and pathways involved depend on the specific application, but generally involve the activation of small molecules or the stabilization of reactive intermediates.
Comparación Con Compuestos Similares
Similar compounds include other zirconium-based organometallics, such as:
- Bis(cyclopentadienyl)zirconium dichloride
- Zirconocene dichloride
- Zirconium tetrachloride Compared to these compounds, Zirconium,[(dimethylsilylene)bis[(1,2,3,4,5-h)-4-(1,1-dimethylethyl)-2-methyl-2,4-cyclopentadien-1-ylidene]]dimethyl-(9CI) is unique due to its specific ligand structure, which imparts distinct reactivity and stability characteristics.
Propiedades
Fórmula molecular |
C24H40SiZr |
|---|---|
Peso molecular |
447.9 g/mol |
InChI |
InChI=1S/C22H34Si.2CH3.Zr/c1-15-11-17(21(3,4)5)13-19(15)23(9,10)20-14-18(12-16(20)2)22(6,7)8;;;/h11-14H,1-10H3;2*1H3;/q;2*-1;+2 |
Clave InChI |
ZNFBNXSIDSPPBH-UHFFFAOYSA-N |
SMILES canónico |
[CH3-].[CH3-].C[C]1[CH][C]([CH][C]1[Si](C)(C)[C]2[CH][C]([CH][C]2C)C(C)(C)C)C(C)(C)C.[Zr+2] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



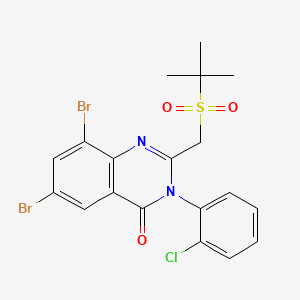
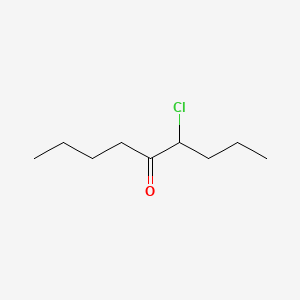
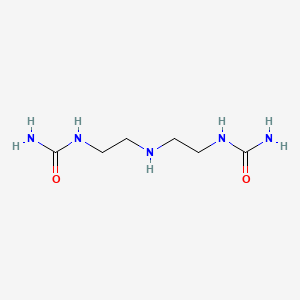
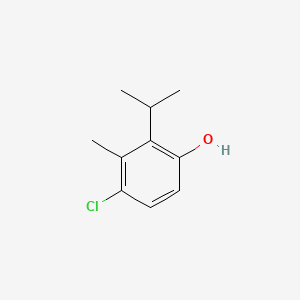
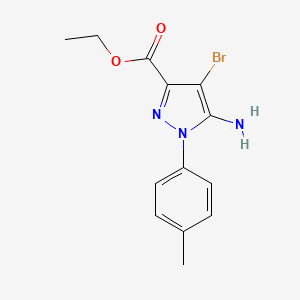

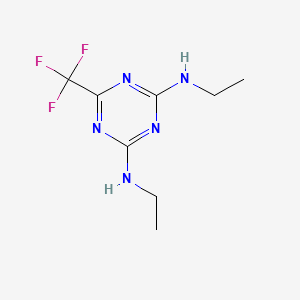
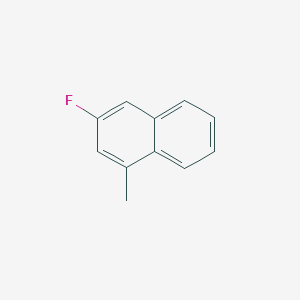
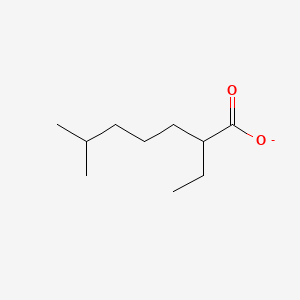

![N-[3-(2,5-dioxopyrrol-1-yl)propyl]-1-hydroxy-2,2,5,5-tetramethylpyrrolidine-3-carboxamide](/img/structure/B13753134.png)


